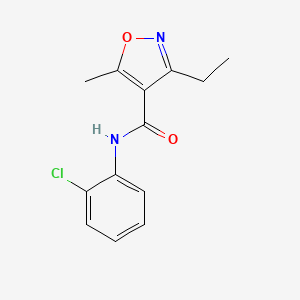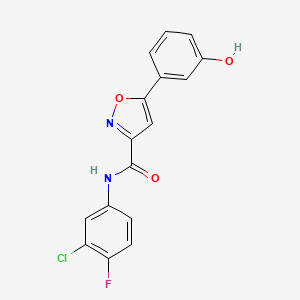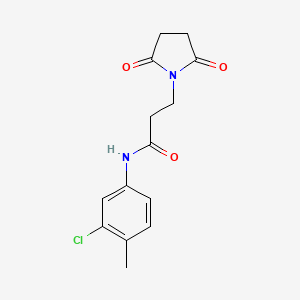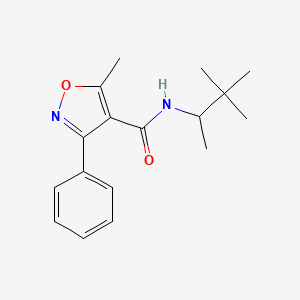
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
説明
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly known as CL-220, 807 or PHA-543,613. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture.
作用機序
The mechanism of action of N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is primarily mediated through its interaction with glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in various physiological and pathological processes. N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide selectively binds to the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory. By blocking the GluN2B subunit, this compound can modulate the activity of the NMDA receptor and regulate the release of glutamate.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of the NMDA receptor and reduce the release of glutamate. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anticonvulsant and neuroprotective effects.
実験室実験の利点と制限
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several advantages for lab experiments. It is commercially available, and the synthesis method is well established. It is also selective for the GluN2B subunit of the NMDA receptor, which allows for specific modulation of glutamate receptor activity. However, this compound has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
将来の方向性
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has several potential future directions for research. In medicinal chemistry, it could be further developed as a drug candidate for the treatment of neurological disorders. In neuroscience, it could be used to study the role of the GluN2B subunit in synaptic plasticity and learning and memory. In agriculture, it could be investigated as a potential herbicide. Additionally, future research could focus on improving the solubility and half-life of this compound to increase its usefulness in lab experiments.
Conclusion:
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a chemical compound with significant potential applications in various fields. The synthesis method is well established, and the compound is commercially available. It selectively binds to the GluN2B subunit of the NMDA receptor, which allows for specific modulation of glutamate receptor activity. It has several advantages for lab experiments, but also has some limitations. Future research could focus on further developing this compound for its potential applications in medicinal chemistry, neuroscience, and agriculture.
科学的研究の応用
N-(2-chlorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. In neuroscience, it has been used as a tool to study the role of glutamate receptors in synaptic plasticity and learning and memory. In agriculture, it has been investigated as a potential herbicide due to its ability to inhibit plant growth.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-10-12(8(2)18-16-10)13(17)15-11-7-5-4-6-9(11)14/h4-7H,3H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIFPHKPUZOVQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenyl)-2-oxoethyl 4-[(2-chlorophenyl)amino]-4-oxobutanoate](/img/structure/B4763035.png)


![N-(3-chlorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4763058.png)
![methyl 2-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4763066.png)
![4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4763074.png)

![2-(allylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4763080.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4763087.png)


![N-[1-(tetrahydro-2-furanyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4763110.png)
![1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B4763117.png)
![7-(2-furyl)-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4763118.png)